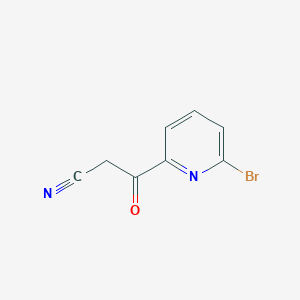
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile
概要
説明
The compound “6-Bromo-pyridin-2-yl” is a brominated pyridine . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “6-Bromo-pyridin-2-yl” compounds can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(6-Bromo-pyridin-2-yl)methanol” include a melting point of 34-39 °C (lit.), a boiling point of 246 °C (lit.), and a molecular weight of 188.02 .科学的研究の応用
Synthesis of Heterocyclic Compounds
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is instrumental in the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. These compounds are synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, showing the versatility of bromo-pyridinyl compounds in constructing complex heterocyclic frameworks. The newly synthesized molecules are characterized by elemental analysis, spectral data, and chemical transformation studies, showcasing their potential in drug development and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antibacterial Activity
Another research application involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, further processed to yield cyanopyridine derivatives with antibacterial properties. This highlights the compound's contribution to developing new antimicrobials. The synthesized derivatives demonstrate significant activity against various aerobic and anaerobic bacteria, suggesting their potential as lead compounds in antibacterial drug discovery (Bogdanowicz et al., 2013).
Crystal Structure Analysis
The compound also serves as a foundation for studying crystal and molecular structures, as seen in the investigation of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Through single-crystal X-ray diffraction, researchers can delve into the molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing, providing insights into the solid-state properties of such materials. These studies are crucial for understanding the intermolecular interactions that influence the material's stability and reactivity (Rodi et al., 2013).
Fluorescence Properties
Research into the fluorescence properties of 3-pyridinecarbonitriles with amino acid function illustrates another dimension of this compound's utility. The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence evaluation opens new avenues in developing fluorescent markers and sensors. These studies are fundamental in advancing optical materials and biological labeling techniques, showcasing the potential of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile derivatives in photophysical applications (Girgis, Kalmouch, & Hosni, 2004).
Safety and Hazards
特性
IUPAC Name |
3-(6-bromopyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCVCNIFPOYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697243 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile | |
CAS RN |
887595-07-5 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

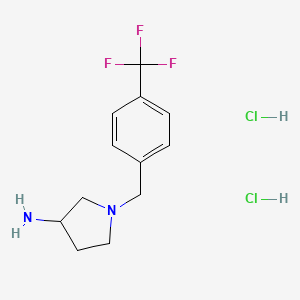
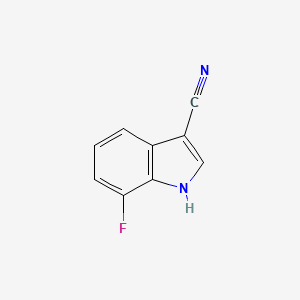
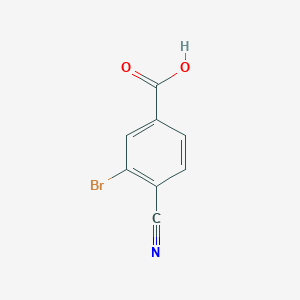
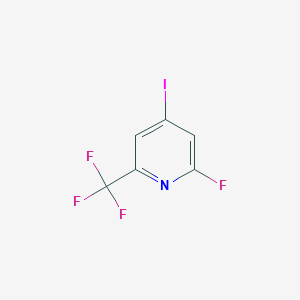
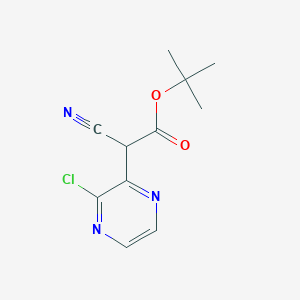
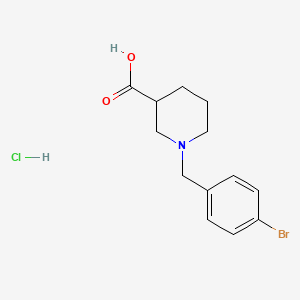


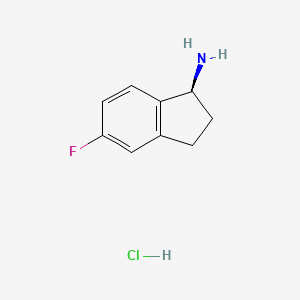

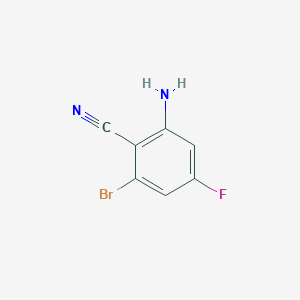
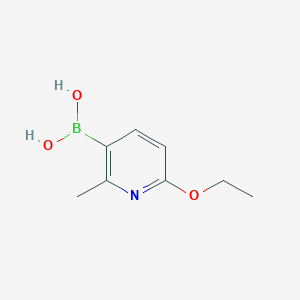
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)